

Assessing the Environmental Impact and Aquatic Toxicity of Tinuvin 1577: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol

Cat. No.: B141844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The selection of additives in product formulation requires a thorough evaluation of not only performance but also environmental impact. This guide provides a comparative assessment of the environmental fate and aquatic toxicity of Tinuvin 1577, a high-performance hydroxyphenyl triazine (HPT) UV absorber, against several benzotriazole UV stabilizers (BUVSs) commonly used as alternatives. This objective comparison is supported by available experimental data to aid in informed decision-making for sustainable product development.

Executive Summary

Tinuvin 1577 is classified as potentially causing long-lasting harmful effects to aquatic life, with an EC50 for crustaceans observed at >11.2 mg/L. While specific data for fish and algae are limited, information on other HPTs suggests low acute aquatic toxicity. Its high logarithm of the octanol-water partition coefficient (log Pow) of 7.1 indicates a strong potential for bioaccumulation, and it is not readily biodegradable. In contrast, several benzotriazole UV stabilizers have demonstrated varying degrees of aquatic toxicity, with some showing lethal and sublethal effects at lower concentrations. The primary mechanism of toxicity for many benzotriazoles involves the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway, leading to adverse outcomes.

Comparative Analysis of Aquatic Toxicity

The following tables summarize the available quantitative data on the aquatic toxicity of Tinuvin 1577 and a selection of alternative benzotriazole UV absorbers. It is important to note the existing data gaps for Tinuvin 1577, particularly for fish and algae.

Table 1: Aquatic Toxicity of Tinuvin 1577 and Other Hydroxyphenyl Triazine (HPT) UV Absorbers

Substance	Chemical Class	Organism	Endpoint	Value (mg/L)	Exposure Time
Tinuvin 1577	HPT	Aquatic Crustacea	EC50	>11.2[1]	48 hours
Tinuvin 400	HPT	Algae	EC50	0.2[2]	72 hours
Fish	LC50	>10 - 100[3]	96 hours		
Tinuvin 479	HPT	Oncorhynchus mykiss (Rainbow Trout)	LC50	>0.012[1]	96 hours
Daphnia magna	EC50	>0.0035[1]	48 hours		
Selenastrum capricornutum (Green Algae)	EC50	>0.00042[1]	96 hours		

Table 2: Aquatic Toxicity of Benzotriazole UV Stabilizer (BUVS) Alternatives

Substance	Organism	Endpoint	Value (mg/L)	Exposure Time
UV-P	Danio rerio (Zebrafish) embryo	LD50	0.004772 (ng/g- egg)	-
UV-9	Danio rerio (Zebrafish) embryo	LD50	0.011608 (ng/g- egg)	-
UV-090	Danio rerio (Zebrafish) embryo	LD50	0.056292 (ng/g- egg)	-
UV-329	Brachydanio rerio (Zebrafish)	LC50	>100	96 hours
Daphnia magna	EC50	>100	48 hours	
Daphnia magna	EC50	15	24 hours	
UV-571	Daphnia pulex	LC50	2.59	48 hours
Daphnia pulex	LC50	6.35	24 hours	
UV-9, -320, -326, -327, -328, -329, -360	Daphnia pulex	LC50	>10	48 hours

Environmental Fate

Tinuvin 1577:

- Biodegradability: Not readily biodegradable.
- Bioaccumulation: Has a high potential for bioaccumulation, as indicated by its high log Pow of 7.1.^[1] Experimental bioconcentration factor (BCF) data are not currently available.


Benzotriazole UV Stabilizers (BUVSs):

- Persistence: Generally considered persistent in the environment.

- Bioaccumulation: Many BUVSs are lipophilic and have been detected in various environmental compartments and biota, indicating a potential for bioaccumulation.

Toxicological Mechanisms and Signaling Pathways

A significant body of research points to the activation of the Aryl Hydrocarbon Receptor (AHR) as a key initiating event in the toxicity of many benzotriazole UV stabilizers in aquatic organisms. The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism.

[Click to download full resolution via product page](#)

AHR Signaling Pathway Activation by Benzotriazole UV Stabilizers (BUVSs).

While there is substantial evidence for AHR activation by BUVSs, there is currently a lack of specific data on whether hydroxyphenyl triazines like Tinuvin 1577 interact with this pathway. Some studies on triazines in general have suggested potential for endocrine disruption, but further research is needed to confirm this for Tinuvin 1577.

Experimental Protocols

The aquatic toxicity data presented in this guide are typically generated following standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). The following provides a detailed overview of the methodologies for the key experiments cited.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

- **Test Organism:** Commonly used species include Zebrafish (*Danio rerio*) or Rainbow Trout (*Oncorhynchus mykiss*).
- **Test Design:** Fish are exposed to at least five concentrations of the test substance in a geometric series, along with a control group. At least seven fish are used for each concentration.
- **Exposure Duration:** 96 hours.
- **Observations:** Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
- **Endpoint:** The LC50 value and its 95% confidence intervals are calculated.
- **Water Parameters:** Temperature, pH, and dissolved oxygen are monitored throughout the test.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the concentration of a substance that causes 50% of the daphnids to become immobilized (EC50) within a 48-hour period.

- **Test Organism:** Typically *Daphnia magna* or *Daphnia pulex*, less than 24 hours old.
- **Test Design:** Daphnids are exposed to at least five concentrations of the test substance, plus a control. At least 20 daphnids, divided into four replicates of five, are used per concentration.
- **Exposure Duration:** 48 hours.
- **Observations:** The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
- **Endpoint:** The EC50 value at 48 hours is calculated.

- **Test Conditions:** The test is conducted in a defined medium at a constant temperature ($20 \pm 1^\circ\text{C}$) with a specified light-dark cycle.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over 72 hours.

- **Test Organism:** Commonly used species include *Pseudokirchneriella subcapitata* or *Desmodesmus subspicatus*.
- **Test Design:** Exponentially growing algal cultures are exposed to at least five concentrations of the test substance and a control, with three replicates per concentration.
- **Exposure Duration:** 72 hours.
- **Observations:** Algal growth is measured by cell counts or a surrogate such as chlorophyll fluorescence at 24, 48, and 72 hours.
- **Endpoint:** The EC50 for growth rate inhibition is calculated.
- **Test Conditions:** The test is conducted in a nutrient-rich medium under continuous illumination and constant temperature.

Generalized workflow for aquatic toxicity testing.

Conclusion

Based on the currently available data, Tinuvin 1577, as a hydroxyphenyl triazine, appears to have a lower acute aquatic toxicity profile for crustaceans compared to some benzotriazole alternatives. However, the lack of comprehensive data for fish and algae, coupled with its high potential for bioaccumulation and low biodegradability, warrants a cautious approach. Benzotriazole UV stabilizers exhibit a wider range of aquatic toxicity, with some demonstrating significant adverse effects at low concentrations, often mediated through the AHR pathway.

For professionals in research and development, the selection of a UV absorber should involve a holistic assessment of performance, environmental fate, and ecotoxicity. While Tinuvin 1577

offers high performance, its environmental persistence and potential for bioaccumulation are important considerations. Further research to fill the existing data gaps for Tinuvin 1577 is crucial for a more complete environmental risk assessment. In the interim, this comparative guide provides a foundation for making more environmentally conscious decisions in product formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- To cite this document: BenchChem. [Assessing the Environmental Impact and Aquatic Toxicity of Tinuvin 1577: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141844#assessing-the-environmental-impact-and-aquatic-toxicity-of-tinuvin-1577]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com